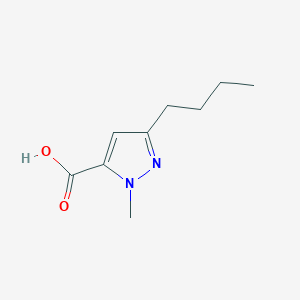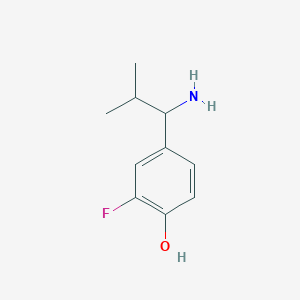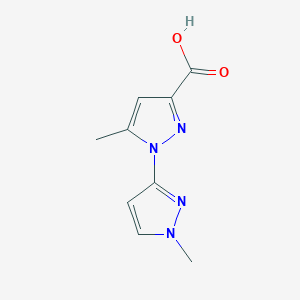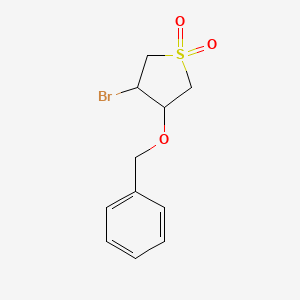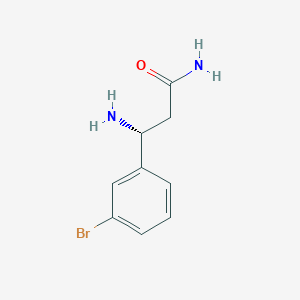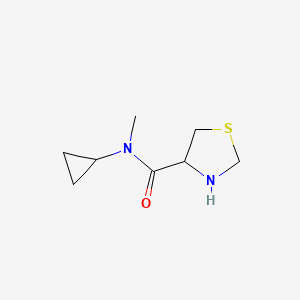
5-(2,2-Difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,2-Difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid is a synthetic organic compound that features a unique combination of a difluorocyclopentyl group and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,2-Difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor containing the difluorocyclopentyl group with a nitrile oxide to form the oxadiazole ring. The reaction conditions often require the use of a base and a solvent such as dichloromethane or acetonitrile.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
5-(2,2-Difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The oxadiazole ring can participate in substitution reactions, where one of its substituents is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxadiazole oxides, while reduction could produce partially or fully reduced derivatives of the compound.
Scientific Research Applications
5-(2,2-Difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating various diseases.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 5-(2,2-Difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid exerts its effects involves its interaction with specific molecular targets. The difluorocyclopentyl group and the oxadiazole ring can bind to enzymes or receptors, altering their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(2,2-Difluorocyclopentyl)acetic acid: Shares the difluorocyclopentyl group but lacks the oxadiazole ring.
1,2,4-Oxadiazole derivatives: Compounds with similar oxadiazole rings but different substituents.
Uniqueness
5-(2,2-Difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the combination of the difluorocyclopentyl group and the oxadiazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H8F2N2O3 |
|---|---|
Molecular Weight |
218.16 g/mol |
IUPAC Name |
5-(2,2-difluorocyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid |
InChI |
InChI=1S/C8H8F2N2O3/c9-8(10)3-1-2-4(8)6-11-5(7(13)14)12-15-6/h4H,1-3H2,(H,13,14) |
InChI Key |
KLJWEZCZPIGKNM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)(F)F)C2=NC(=NO2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Oxolan-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13302894.png)
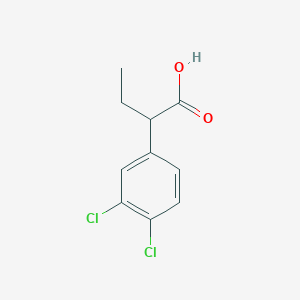
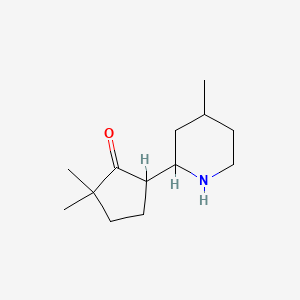
![2-[(But-3-yn-1-yl)amino]-4-methylpyrimidine-5-carboxylic acid](/img/structure/B13302909.png)
![4-{[(3-Chlorophenyl)methyl]amino}butan-2-ol](/img/structure/B13302913.png)


